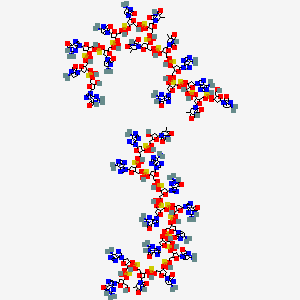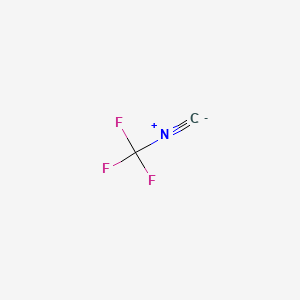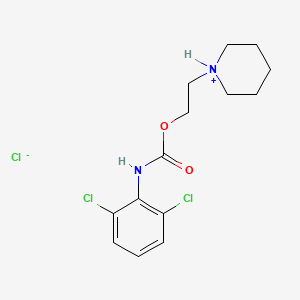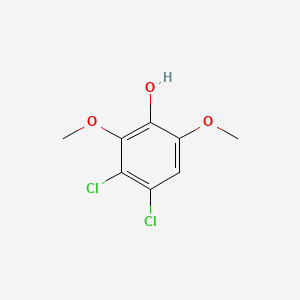
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring substituted with an acetoxyethyl group and an acetyl group, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetoxyethyl)-3-acetylpyridinium bromide typically involves the reaction of 3-acetylpyridine with 2-bromoethyl acetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the bromoethyl acetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Acetoxyethyl)-3-acetylpyridinium bromide involves its interaction with biological molecules and cellular pathways. The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes, affecting various cellular processes. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethyl)-3-acetylpyridinium bromide: Similar structure but with a hydroxyethyl group instead of an acetoxyethyl group.
1-(2-Acetoxyethyl)-4-acetylpyridinium bromide: Similar structure but with the acetyl group at the 4-position of the pyridinium ring.
1-(2-Acetoxyethyl)-3-methylpyridinium bromide: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetoxyethyl and acetyl groups on the pyridinium ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrNO3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
2-(3-acetylpyridin-1-ium-1-yl)ethyl acetate;bromide |
InChI |
InChI=1S/C11H14NO3.BrH/c1-9(13)11-4-3-5-12(8-11)6-7-15-10(2)14;/h3-5,8H,6-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QXZJGBPKSHIDFM-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C1=C[N+](=CC=C1)CCOC(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)





![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)

![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)



